4-(2,4-Difluorophenyl)-1-methylpyrrolidin-3-amine
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Overview
Description
4-(2,4-Difluorophenyl)-1-methylpyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 2,4-difluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and a carbonyl compound.
Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 2,4-difluorobenzene as the starting material.
Methylation: The final step involves the methylation of the pyrrolidine nitrogen using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(2,4-Difluorophenyl)-1-methylpyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies exploring its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenyl isocyanate
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- (2,4-Difluorophenyl)thiourea
Uniqueness
4-(2,4-Difluorophenyl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a 2,4-difluorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14F2N2 |
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Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H14F2N2/c1-15-5-9(11(14)6-15)8-3-2-7(12)4-10(8)13/h2-4,9,11H,5-6,14H2,1H3 |
InChI Key |
JNSDNGQPWSMUDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)N)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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